molecular formula C10H11NO2 B3327465 3-Propionylbenzamide CAS No. 344409-01-4

3-Propionylbenzamide

Cat. No. B3327465
CAS RN: 344409-01-4
M. Wt: 177.2 g/mol
InChI Key: PPVWXHGGVUVZBP-UHFFFAOYSA-N
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Description

3-Propionylbenzamide, also known as 3-PBA, is a chemical compound which belongs to the family of amides. It is a white crystalline solid with a melting point of 129-130°C and a molecular weight of 160.17 g/mol. 3-PBA is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. It is also used in the synthesis of a variety of compounds, such as quinazolines, quinolines, and benzamides.

Mechanism of Action

3-Propionylbenzamide is an amide, and its mechanism of action is similar to that of other amides. It is believed to act as an acid catalyst, promoting the formation of amide bonds by proton transfer. It is also believed to act as a nucleophile, reacting with electrophiles such as aldehydes and ketones to form amides.
Biochemical and Physiological Effects
3-Propionylbenzamide has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be non-toxic and non-carcinogenic. It is also believed to have low toxicity in humans and animals.

Advantages and Limitations for Lab Experiments

3-Propionylbenzamide has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound. It is also relatively stable and non-toxic, making it a safe compound to work with. However, 3-Propionylbenzamide does have some limitations. It has a low solubility in water, which can make it difficult to use in aqueous solutions. In addition, it can be difficult to purify due to its low melting point.

Future Directions

There are several potential future directions for research on 3-Propionylbenzamide. Further studies could be conducted to determine the biochemical and physiological effects of 3-Propionylbenzamide. In addition, more research could be done to develop more efficient and cost-effective methods of synthesis. Finally, research could be conducted to explore the use of 3-Propionylbenzamide as a ligand for metal complexes and as a reagent for organic synthesis.

Scientific Research Applications

3-Propionylbenzamide has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a variety of compounds, such as quinazolines, quinolines, and benzamides. It has also been used in the synthesis of various pharmaceuticals and agrochemicals. In addition, 3-Propionylbenzamide has been used as a ligand for metal complexes, and as a reagent for the synthesis of various organic compounds.

properties

IUPAC Name

3-propanoylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-9(12)7-4-3-5-8(6-7)10(11)13/h3-6H,2H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVWXHGGVUVZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propionylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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